tert-Butyl (5,6-dimethoxypyridin-2-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-Butyl (5,6-dimethoxypyridin-2-yl)(methyl)carbamate involves the reaction of 5,6-dimethoxypyridin-2-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound .
Chemical Reactions Analysis
tert-Butyl (5,6-dimethoxypyridin-2-yl)(methyl)carbamate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl (5,6-dimethoxypyridin-2-yl)(methyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (5,6-dimethoxypyridin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (5,6-dimethoxypyridin-2-yl)(methyl)carbamate can be compared with similar compounds such as:
- tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate
- tert-Butyl (5,6-dimethoxypyridin-3-yl)(methyl)carbamate
- tert-Butyl (5-methoxypyridin-3-yl)(methyl)carbamate
These compounds share similar structural features but differ in the position and number of methoxy groups on the pyridine ring, which can influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H20N2O4 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
tert-butyl N-(5,6-dimethoxypyridin-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C13H20N2O4/c1-13(2,3)19-12(16)15(4)10-8-7-9(17-5)11(14-10)18-6/h7-8H,1-6H3 |
InChI Key |
INXRCMYQWWYQEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.